
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is an organic compound characterized by the presence of three sulfur atoms and two butyl groups attached to a central carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfanedicarbothioamide structure. The reaction can be represented as follows:
[ \text{2 C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{C}_4\text{H}_9\text{NH}_2 ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutylthiourea: Similar structure but with only one sulfur atom.
N,N-Dibutylcarbamodithioic acid: Contains two sulfur atoms and a different functional group.
N,N-Dibutylthiocarbamate: Similar structure with a different arrangement of sulfur atoms.
Uniqueness
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is unique due to its three sulfur atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5463-62-7 |
|---|---|
Molekularformel |
C10H20N2S5 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
(butylcarbamothioyldisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S5/c1-3-5-7-11-9(13)15-17-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
ULMMTPFDMOTEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)SSSC(=S)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


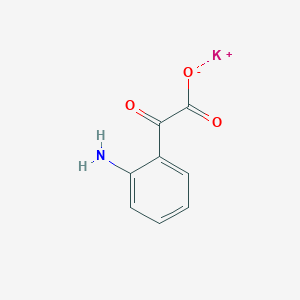
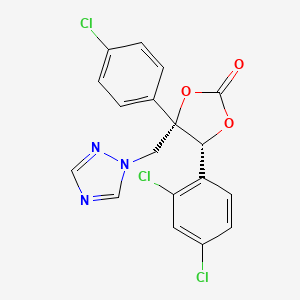


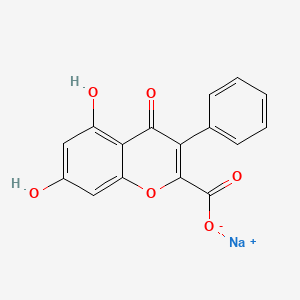

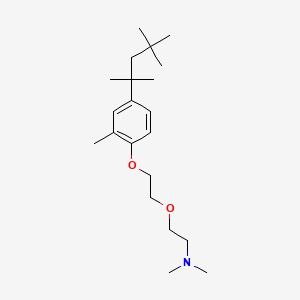
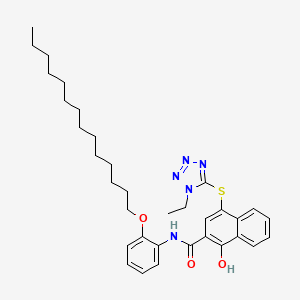
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
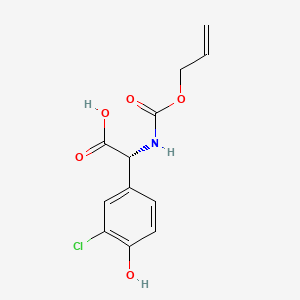


![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)

